(2R,4R)-(+)-2,4-双(二苯基膦基)戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

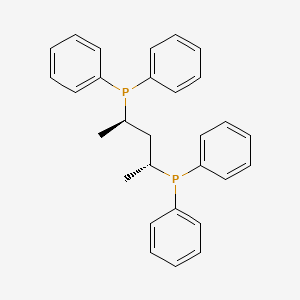

“(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane”, also known as DPPF, is an organophosphorus compound with the molecular formula C29H30P2 . It is a white to tan powder .

Synthesis Analysis

Metal nanoparticles (NPs) have been reduced with NaBH4 from Pt, Rh, and Ir precursor salts in the presence of (2R,4R)-2,4-bis(diphenylphosphino)pentane, ((R,R)-BDPP), and SiO2 . This synthesis procedure with a chiral ligand generates chiral stabilized NPs of small and narrowly distributed core sizes depending on the metal precursor, metallic loading, and ligand stabilizer concentration .Molecular Structure Analysis

The molecular structure of (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane is represented by the formula C29H30P2.Chemical Reactions Analysis

These novel catalysts with chiral surfaces have been used in enantioselective hydrogenation of ethyl pyruvate as a reference substrate and 1-phenylpropane-1,2-dione, acetophenone, 2,3-butanedione, and 3,4-hexanedione, all scarcely studied ketones .Physical And Chemical Properties Analysis

(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane is a white to tan powder . It is air-sensitive . The molecular weight is 440.5 g/mol.科学研究应用

Enantioselective Hydrogenation

One of the most notable applications of DPPF is in enantioselective hydrogenation reactions . Researchers have used DPPF-stabilized metal nanoparticles to achieve high levels of enantioselectivity . This process is essential for producing optically active substances from prochiral substrates, which has significant implications for the creation of bioactive molecules.

Stabilization of Metal Nanoparticles

DPPF has been employed to stabilize metal nanoparticles (NPs), which are used as catalysts in various chemical reactions . The chiral surface of these NPs, provided by DPPF, can lead to improved catalytic activity and selectivity. This application is particularly promising for industrial processes that require high precision and efficiency.

Development of Heterogeneous Catalytic Systems

The use of DPPF in the synthesis of chiral metal nanoparticles has opened up new possibilities in the design of heterogeneous catalytic systems . These systems are advantageous because they can be easily separated from the reaction mixture and reused, reducing waste and costs associated with catalyst preparation.

属性

IUPAC Name |

[(2R,4R)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30P2/c1-24(30(26-15-7-3-8-16-26)27-17-9-4-10-18-27)23-25(2)31(28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,24-25H,23H2,1-2H3/t24-,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYPJIUQROQJBG-JWQCQUIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447907 |

Source

|

| Record name | (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96183-46-9 |

Source

|

| Record name | (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane contribute to enantioselectivity in hydrogenation reactions?

A: (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane functions as a chiral ligand, coordinating to metal centers like palladium or rhodium. This coordination creates a chiral environment around the metal catalyst. [] In hydrogenation reactions, this chiral environment leads to preferential binding of one enantiomer of the substrate over the other. This preferential binding ultimately favors the formation of one specific enantiomer of the product, resulting in enantioselectivity. The exact mechanism of enantioselection depends on the specific substrate and reaction conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-2,5-anhydro-D-mannose](/img/structure/B1246369.png)

![(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol](/img/structure/B1246370.png)

![3-[(E)-2-isocyanoethenyl]-1H-indole](/img/structure/B1246383.png)